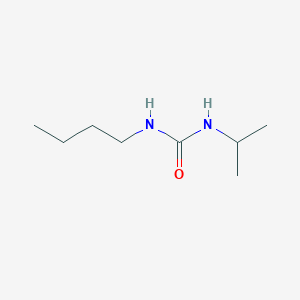

N-butyl-N'-isopropylurea

Description

Contextualization within Urea (B33335) Chemistry and Derivatives

Urea and its derivatives are a cornerstone of modern chemistry, with applications spanning from industrial synthesis to sophisticated biological studies. rsc.org These compounds are characterized by a carbonyl group flanked by two nitrogen atoms, a structure that allows for a rich variety of substitutions and, consequently, a wide array of chemical properties and functions. researchgate.net Urea derivatives can be broadly categorized based on their substitution patterns, leading to symmetrical or asymmetrical molecules with distinct steric and electronic characteristics.

N-butyl-N'-isopropylurea falls into the category of asymmetrically disubstituted ureas. This asymmetry is a key feature, as the differential nature of the butyl and isopropyl groups attached to the nitrogen atoms can influence the molecule's polarity, solubility, and reactivity in nuanced ways. The synthesis of such N-substituted ureas has evolved from methods involving hazardous reagents like phosgene (B1210022) to more environmentally benign and efficient protocols. rsc.org Modern synthetic strategies often employ the nucleophilic addition of amines to isocyanates or the use of potassium isocyanate in aqueous media, allowing for scalable and high-purity production. rsc.orgrsc.org The study of urea derivatives is a dynamic field, with ongoing research into their thermal decomposition, which typically yields isocyanates and amines, providing further avenues for chemical transformations. acs.org

Significance in Contemporary Chemical Science and Engineering

The significance of urea derivatives extends into various domains of chemical science and engineering. google.com They are pivotal as intermediates in the synthesis of a vast range of commercially important chemicals, including pharmaceuticals and agrochemicals. rsc.org In the realm of materials science, the hydrogen bonding capabilities of the urea group are exploited in the development of supramolecular structures like polymers and gels. researchgate.net

The catalytic hydrogenation of urea derivatives is an area of intense research, representing a viable pathway for the indirect utilization of carbon dioxide to produce valuable chemicals such as methylamines, formamides, and methanol (B129727) under milder conditions than direct CO2 hydrogenation. nih.gov This positions compounds like this compound as potential players in the development of sustainable chemical processes. Furthermore, certain urea derivatives have found applications in gas scrubbing and as polar aprotic solvents, sometimes replacing more hazardous substances. google.com The specific properties endowed by the butyl and isopropyl groups in this compound could lead to tailored applications in these and other areas of chemical engineering.

Current Research Landscape and Future Directions

The current research landscape for urea derivatives is vibrant and multifaceted. A significant focus is on green chemistry, with the development of catalyst-free and scalable synthetic methods in aqueous media being a prime example. rsc.org Researchers are also exploring the intricate details of their thermal decomposition pathways to better control reaction outcomes. acs.org

For this compound specifically, future research is likely to concentrate on several key areas. A deeper investigation into its unique physicochemical properties, influenced by its asymmetrical alkyl substituents, is warranted. This includes a more thorough characterization of its behavior as a solvent, a reagent in organic synthesis, or a building block for novel materials. The exploration of its potential in catalytic systems, either as a ligand or as a precursor to catalytically active species, presents another promising avenue. As the drive for sustainable chemical production continues, the role of this compound and related compounds in CO2 valorization strategies is expected to be a significant area of investigation. nih.gov

| Property | Value |

| IUPAC Name | 1-butyl-3-propan-2-ylurea |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| Canonical SMILES | CCCCNC(=O)NC(C)C |

| InChI Key | ZKFPJDDLGMYQOY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

25347-95-9 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-butyl-3-propan-2-ylurea |

InChI |

InChI=1S/C8H18N2O/c1-4-5-6-9-8(11)10-7(2)3/h7H,4-6H2,1-3H3,(H2,9,10,11) |

InChI Key |

YPNQRPJMMUQHGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of N Butyl N Isopropylurea and Its Transformations

Mechanistic Pathways of Urea (B33335) Formation

The synthesis of unsymmetrical ureas such as N-butyl-N'-isopropylurea can be achieved through several mechanistic pathways. The most prevalent industrial methods often involve highly reactive and toxic precursors like phosgene (B1210022) or isocyanates. rsc.orgacs.org A common laboratory and industrial synthesis involves the nucleophilic addition of an amine to an isocyanate. rsc.orgnih.gov For this compound, this can proceed via two equivalent routes:

Route A: The reaction of butyl isocyanate with isopropylamine (B41738).

Route B: The reaction of isopropyl isocyanate with n-butylamine.

In both cases, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to form the stable urea linkage. This reaction is typically fast and efficient, often proceeding without the need for a catalyst. nih.gov

Alternative, more sustainable "phosgene-free" methods have been developed. One such approach is the metal-catalyzed dehydrogenative coupling of amines with a carbonyl source, such as methanol (B129727). rsc.org Mechanistic studies on iron-catalyzed urea synthesis suggest a stepwise pathway that begins with the dehydrogenation of methanol to formaldehyde (B43269). The formaldehyde is then trapped by an amine to form a formamide (B127407) intermediate. Subsequent dehydrogenation of the formamide produces a transient isocyanate, which then reacts with a second amine molecule to yield the final urea product, releasing hydrogen gas as the only byproduct. rsc.org

Another method involves the direct N-alkylation of a pre-existing urea. For example, this compound has been synthesized by reacting N-isopropyl urea with butyl bromide. google.com

Kinetic Investigations of Reaction Dynamics

The table below presents kinetic data for related hindered urea compounds, illustrating how substituent bulkiness affects the bond's stability and dissociation kinetics.

| Compound | Substituents | Equilibrium Constant (Keq) [M⁻¹] | Dissociation Rate (k₋₁) [s⁻¹] | Reference |

|---|---|---|---|---|

| N-tert-butyl-N-ethylurea (TBEU) | tert-Butyl, Ethyl | 1.1 x 10³ | 2.5 x 10⁻⁴ | illinois.edu |

| N-tert-butyl-N-isopropylurea (TBIPU) | tert-Butyl, Isopropyl | 5.6 x 10³ | Not Specified | nih.gov |

| N,N'-diisopropylurea (DIPU) | Isopropyl, Isopropyl | Significantly higher (more stable) | Slower | nih.gov |

This data is for illustrative purposes based on structurally similar compounds to infer the kinetic properties of this compound.

Reversible Urea Bond Chemistry and Dissociation Mechanisms (e.g., Hindered Urea Bonds)

The concept of the Hindered Urea Bond (HUB) is central to understanding the chemistry of this compound. nih.gov In a typical, non-hindered urea, the nitrogen atoms and the carbonyl group are coplanar, allowing for maximum p-orbital overlap and resonance stabilization. This makes the C-N bonds strong and the molecule very stable. acs.org

In a HUB, bulky substituents like butyl and isopropyl groups force the C-N bonds to twist out of planarity. acs.orgtudelft.nl This steric hindrance prevents optimal orbital overlap, significantly reducing the resonance stabilization energy. The weakened C-N bond can then dissociate under mild, catalyst-free conditions, breaking into a secondary amine and an isocyanate. nih.govnih.gov This dissociation is reversible, establishing a dynamic equilibrium between the urea and its dissociated components. core.ac.uk

The dynamicity of the HUB in this compound allows it to participate in exchange reactions. For example, in the presence of another hindered amine, the dissociated isocyanate can be trapped, leading to the formation of a new urea compound. rsc.org This reversible, catalyst-free bond cleavage and formation at low temperatures is a defining characteristic of HUB chemistry and distinguishes this compound from simple, non-dynamic ureas. nih.gov The stability of the bond can be further manipulated; for instance, in ureas containing a tert-butyl group, the addition of acid can cause de-tert-butylation, forming a more stable, non-dynamic secondary urea and "turning off" the reversibility. rsc.org

Advanced Spectroscopic Characterization of N Butyl N Isopropylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework, the connectivity between atoms, and the spatial arrangement of the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the N-butyl-N'-isopropylurea molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

In this compound, the electron-withdrawing nature of the urea (B33335) carbonyl group (C=O) and the nitrogen atoms causes adjacent protons and carbons to be "deshielded," resulting in a downfield shift to a higher ppm value.

¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the protons on the n-butyl group, the isopropyl group, and the two N-H protons. The N-H protons are exchangeable and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Analysis: The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) at a significantly downfield position (typically >150 ppm) due to its unique electronic environment. The carbons attached directly to the nitrogen atoms will also be shifted downfield compared to simple alkanes.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | -CH₂-CH₂-CH₂-CH₃ | ~14 |

| -CH₂-CH₂-CH₂-CH₃ | ~1.3 | Sextet | -CH₂-CH₂-CH₂-CH₃ | ~20 |

| -CH₂-CH₂-CH₂-CH₃ | ~1.5 | Quintet | -CH₂-CH₂-CH₂-CH₃ | ~32 |

| -NH-CH₂- (butyl) | ~5.5 - 6.5 | Broad Triplet (br t) | -NH-CH₂- (butyl) | ~40 |

| -CH-(CH₃)₂ | ~3.8 | Septet | C=O | ~158 |

| -CH-(CH₃)₂ | ~1.1 | Doublet (d) | -CH-(CH₃)₂ | ~43 |

| -NH-CH- (isopropyl) | ~5.5 - 6.5 | Broad Doublet (br d) | -CH-(CH₃)₂ | ~23 |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are related, which is essential for unambiguous signal assignment and structure confirmation.

Total Correlation Spectroscopy (TOCSY): This experiment shows correlations between all protons within a coupled spin system. For this compound, it would show correlations among all the protons of the n-butyl group and, separately, among the protons of the isopropyl group. This is useful for identifying all protons belonging to a specific alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. It is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is critical for piecing together the molecular structure. Key correlations would include the N-H protons correlating to the carbonyl carbon and the carbons of the respective alkyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the molecule's conformation and the spatial relationship between the alkyl groups. For instance, correlations between the N-H proton of the butyl group and the methine proton of the isopropyl group could indicate a specific preferred conformation.

Predicted 2D NMR Correlations for this compound

| 2D NMR Technique | Predicted Key Correlations |

|---|---|

| TOCSY | - All protons within the n-butyl group will show cross-peaks.

|

| HSQC | - Each proton signal (except N-H) will correlate to its directly attached carbon signal. |

| HMBC | - NH (butyl) → C=O; CH₂ (butyl)

|

| NOESY | - Protons on adjacent carbons within each alkyl group (e.g., -CH₂-CH₂-)

|

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR is employed to study dynamic molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. ox.ac.uk For this compound, two primary dynamic processes are of interest:

Restricted C-N Bond Rotation: The C-N bonds of the urea moiety have partial double-bond character, which can restrict free rotation. At low temperatures, this rotation may be slow enough to result in separate signals for different rotamers. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single time-averaged peak.

Alkyl Chain Conformations: The n-butyl and isopropyl groups can adopt various conformations. VT-NMR can help identify the preferred conformations at different temperatures by observing changes in chemical shifts and coupling constants. blogspot.com

By analyzing the spectra at different temperatures, it is possible to determine the activation energy (ΔG‡) for these rotational or conformational exchange processes. ox.ac.uk

NMR Studies of Hydrogen Bonding Interactions

The N-H protons of the urea group are strong hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows this compound to form intermolecular hydrogen bonds, leading to self-association into structures like dimers or polymeric chains.

NMR spectroscopy is highly sensitive to hydrogen bonding. youtube.com The formation of a hydrogen bond typically deshields the donor proton, causing its signal to shift downfield. youtube.com The strength and extent of these interactions can be investigated through:

Concentration-dependent studies: As the concentration of the sample in an inert solvent increases, the equilibrium shifts towards associated species, resulting in a downfield shift of the N-H proton signals.

Temperature-dependent studies: Increasing the temperature disrupts hydrogen bonds, causing the N-H proton signals to shift upfield (towards lower ppm).

Solvent titration: Adding a hydrogen-bond-accepting solvent (like DMSO-d₆) will compete for the N-H protons, leading to changes in their chemical shifts and providing insight into the solute-solvent interactions.

The downfield chemical shift of an amide carbonyl carbon upon hydrogen bonding is a widely observed phenomenon and can be used as a spectroscopic indicator for such interactions. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly useful for identifying the functional groups present in a compound.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the urea core and the alkyl chains.

N-H Vibrations: The N-H stretching vibrations typically appear as strong, somewhat broad bands in the IR spectrum between 3200 and 3400 cm⁻¹. The presence of hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. N-H bending vibrations (Amide II band) are expected around 1550-1640 cm⁻¹.

C=O Vibration (Amide I band): The carbonyl stretch is one of the most intense and characteristic absorptions in the IR spectrum of ureas, typically appearing in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding.

C-N Vibrations: The C-N stretching vibrations are coupled modes and appear in the fingerprint region of the spectrum, generally between 1400 and 1480 cm⁻¹. researchgate.net

C-H Vibrations: The aliphatic C-H stretching vibrations from the butyl and isopropyl groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations appear in the 1350-1470 cm⁻¹ region.

Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Strong, Broad | Medium |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong | Strong |

| C=O (Amide I) | Stretching | 1630 - 1680 | Very Strong | Medium |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium-Strong | Weak |

| C-N | Stretching | 1400 - 1480 | Medium | Medium |

| C-H (sp³) | Bending | 1350 - 1470 | Medium | Medium |

The combined application of these advanced spectroscopic methods allows for a complete and unambiguous structural and conformational characterization of this compound.

Conformational Analysis from Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of flexible molecules like this compound. The vibrational modes of a molecule are sensitive to its geometry, allowing for the identification and analysis of different conformers present in a sample. ksu.edu.samt.com The urea backbone (–NH–CO–NH–) can exist in different conformations due to rotation around the C–N bonds. For substituted alkyl ureas, anti and syn conformations are recognized as stable energy minima. researchgate.netosti.gov

The analysis of this compound's vibrational spectra would focus on key spectral regions corresponding to specific functional groups. The positions of these bands can shift depending on the molecular conformation, primarily due to changes in local symmetry and the potential for intramolecular hydrogen bonding.

Key vibrational modes for the conformational analysis of this compound include:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region. The presence of multiple bands or broadened peaks in this region can indicate the existence of different conformers with varying degrees of hydrogen bonding.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. The exact frequency is sensitive to the electronic environment and hydrogen bonding, making it a valuable probe for conformational changes.

N-H Bending (Amide II band): Located around 1550 cm⁻¹, this mode is a mix of N-H in-plane bending and C-N stretching. Its position is also influenced by conformation and hydrogen bonding.

C-N Stretching: These vibrations occur at lower frequencies and are coupled with other modes. Changes in the geometry around the urea core directly affect these stretching frequencies.

By comparing experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), specific vibrational bands can be assigned to particular spatial arrangements of the butyl and isopropyl groups relative to the urea plane. uci.edunih.gov This correlative analysis allows for a detailed understanding of the predominant conformation(s) of the molecule in a given state (solid or solution).

Table 1: Characteristic Vibrational Modes for Conformational Analysis of this compound This table is interactive. You can sort and filter the data.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Conformational Analysis |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Sensitive to intra- and intermolecular hydrogen bonding, which differs between conformers. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Provides information on the butyl and isopropyl side chains. |

| C=O Stretch (Amide I) | 1630 - 1680 | Highly sensitive to the electronic environment and hydrogen bonding; frequency shifts can distinguish conformers. |

| N-H Bend (Amide II) | 1520 - 1580 | Coupled C-N stretch and N-H bend; its position is conformation-dependent. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and structural features. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose m/z value corresponds to the molecular mass of the compound. youtube.comchemguide.co.uk

For this compound (C₈H₁₈N₂O), the nominal molecular weight is 158 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 158. The presence of nitrogen atoms means the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule. youtube.com

Molecular ions are often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org This fragmentation process is not random and tends to occur at weaker bonds or lead to the formation of stable ions or neutral molecules. libretexts.org The resulting pattern of fragment ions is characteristic of the molecule's structure. For N,N'-disubstituted ureas, a typical fragmentation pathway involves the cleavage of the C-N bonds adjacent to the carbonyl group. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). longdom.org This precision allows for the determination of a molecule's elemental composition from its exact mass, as opposed to just its integer mass. libretexts.orgnih.gov Each element has a unique exact mass based on its most abundant isotope (e.g., ¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁶O = 15.99491 Da, ¹⁴N = 14.00307 Da). libretexts.org

By measuring the m/z of the molecular ion with high resolution, it is possible to confirm the elemental formula of this compound and distinguish it from other isomers or compounds with the same nominal mass.

Table 2: High-Resolution Mass Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂O |

| Theoretical Exact Mass | 158.14191 Da |

| Hypothetical Measured Mass | 158.14210 Da |

| Mass Difference | +0.00019 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a compound by analyzing the fragmentation patterns of a specific, isolated ion. nih.govnih.govnih.gov In a typical MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺, in soft ionization techniques like ESI) of this compound (m/z 158 or 159, respectively) is selected and then subjected to collision-induced dissociation (CID). nih.gov This process breaks the selected precursor ion into a series of product (or daughter) ions, which are then detected.

The resulting MS/MS spectrum provides detailed structural information and confirms the connectivity of the atoms within the molecule. For this compound, fragmentation is expected to occur primarily at the C-N bonds of the urea moiety. nih.gov Key fragmentation pathways for the protonated molecule ([C₈H₁₈N₂O+H]⁺, m/z 159.1) would include:

Cleavage of the N-butyl bond: Loss of a neutral butene molecule (C₄H₈, 56 Da) via a rearrangement reaction, leading to a fragment at m/z 103.1.

Cleavage of the N-isopropyl bond: Loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in a fragment at m/z 117.1.

Cleavage of the urea C-N bond: This can lead to the formation of protonated butylamine (m/z 74.1) or protonated isopropylamine (B41738) (m/z 60.1) ions, along with the corresponding neutral isocyanate fragments.

The specific fragmentation pattern observed in the MS/MS spectrum serves as a fingerprint, confirming the presence of the butyl and isopropyl groups attached to the urea core.

Table 3: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺ = m/z 159.1) This table is interactive. You can sort and filter the data.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 159.1 | 117.1 | C₃H₆ (Propene) | [CH₃(CH₂)₃NHCONH₃]⁺ |

| 159.1 | 103.1 | C₄H₈ (Butene) | [(CH₃)₂CHNHCONH₃]⁺ |

| 159.1 | 74.1 | (CH₃)₂CHNCO | [CH₃(CH₂)₃NH₃]⁺ |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Determination

A comprehensive and unambiguous structural determination of this compound is best achieved by integrating data from multiple spectroscopic techniques. While each method provides valuable information, their combined power allows for a complete picture of the molecule's identity and structure.

Mass Spectrometry (MS and HRMS) establishes the molecular weight and elemental formula (C₈H₁₈N₂O), providing the fundamental building blocks of the molecule.

Tandem Mass Spectrometry (MS/MS) confirms the molecular skeleton and the connectivity of the functional groups, showing how the butyl and isopropyl groups are attached to the central urea moiety.

Vibrational Spectroscopy (IR and Raman) complements this information by confirming the presence of specific functional groups (C=O, N-H) and, crucially, providing insight into the molecule's three-dimensional structure through conformational analysis. sci-hub.se For instance, while MS can confirm the compound is this compound, vibrational spectroscopy can reveal the preferred spatial orientation of the alkyl chains.

By combining the elemental composition from HRMS, the connectivity from MS/MS, and the functional group identity and conformational details from IR/Raman spectroscopy, a complete and confident structural assignment of this compound can be made. This integrated approach is a cornerstone of modern chemical characterization.

Chromatographic Methodologies for Analysis and Purification of N Butyl N Isopropylurea

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like N-butyl-N'-isopropylurea. The separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for analyzing urea (B33335) derivatives.

Method Development for Separation and Quantification

Developing a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation (resolution), sensitivity, and efficiency.

Column Selection: A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice for separating moderately polar compounds like this compound. These columns offer excellent hydrophobic retention and are versatile across a wide range of applications.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). The ratio of organic solvent to water is adjusted to control the retention time of the analyte. For urea compounds, which possess some polarity, a mobile phase with a higher aqueous component is often a suitable starting point. Isocratic elution (constant mobile phase composition) can be used for simple separations, while gradient elution (composition varies over time) is employed for complex mixtures containing impurities of varying polarities.

pH Control: Although this compound is a neutral compound, buffering the aqueous portion of the mobile phase can improve peak shape and ensure method robustness, especially if acidic or basic impurities are present.

Flow Rate and Temperature: A typical flow rate for analytical columns (e.g., 4.6 mm internal diameter) is 0.8-1.5 mL/min. Controlling the column temperature (e.g., at 40°C) enhances the reproducibility of retention times.

Below is an interactive table detailing an illustrative set of HPLC parameters for the analysis of this compound.

Detector Applications (e.g., UV-Vis, DAD, ELSD)

The choice of detector is critical for the sensitive and specific measurement of this compound.

UV-Vis and Diode Array Detectors (DAD): The urea functional group contains a chromophore that absorbs ultraviolet (UV) light at low wavelengths, typically below 210 nm. A variable wavelength UV-Vis detector set around 205 nm would be suitable for detection. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage by acquiring the entire UV-Vis spectrum for any point in the chromatogram. This capability is invaluable for assessing peak purity and can aid in the identification of impurities by comparing their spectra to that of the main compound.

Evaporative Light Scattering Detector (ELSD): If the compound or its impurities lack a suitable UV chromophore, an ELSD can be used. This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. It is a universal detector for non-volatile analytes and provides a response that is more uniform and less dependent on the optical properties of the compound compared to UV detection.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has low volatility and may be prone to thermal degradation at the high temperatures used in GC, this technique is exceptionally well-suited for analyzing volatile impurities that may be present from the synthesis process. This includes residual solvents (e.g., toluene, acetone) or volatile starting materials.

For the analysis of this compound itself by GC, a derivatization step would likely be necessary to convert it into a more volatile and thermally stable analogue.

An illustrative set of GC conditions for analyzing volatile impurities is presented in the table below.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry for qualitative monitoring of reactions and assessing the purity of isolated products.

In the context of synthesizing this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel) alongside spots of the pure starting materials. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). As the solvent moves up the plate, the components of the spots separate based on their polarity and interaction with the stationary phase. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress.

After purification (e.g., by column chromatography or recrystallization), TLC is used to assess the purity of the final this compound product. A single, well-defined spot suggests a high degree of purity, whereas the presence of multiple spots indicates remaining impurities.

Hyphenated Chromatographic Techniques for Enhanced Resolution and Identification

Hyphenated techniques involve coupling a separation method (like LC or GC) with a powerful detection technique, most notably mass spectrometry (MS). This combination provides not only separation and quantification but also structural information, leading to a much higher degree of confidence in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSQQQ)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for modern analytical chemistry, offering exceptional sensitivity and selectivity. For the analysis of this compound, an HPLC system would be coupled to a mass spectrometer, typically via an electrospray ionization (ESI) source, which is well-suited for polar molecules.

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, providing molecular weight information. For even greater specificity and quantitative performance, tandem mass spectrometry (MS/MS) is used, often with a triple quadrupole (QQQ) mass analyzer. In an LC-MS/MS experiment, a specific ion of the target compound (the precursor ion) is selected in the first quadrupole, fragmented in the second, and a specific fragment ion (the product ion) is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and can quantify the analyte at very low levels even in complex matrices.

An illustrative set of parameters for an LC-MS/MS method is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of substituted ureas like this compound by GC-MS presents significant challenges due to their inherent polarity and low volatility, which can lead to poor chromatographic peak shape and thermal decomposition in the injector or column. google.comchromforum.org Consequently, derivatization is often a necessary step to increase volatility and thermal stability, enabling successful GC-MS analysis. nih.gov Common derivatization techniques for ureas include silylation or acylation to convert the polar N-H groups into less polar derivatives. acs.orgresearchgate.net

Chromatographic Separation

For the GC separation of this compound (or its derivative), a capillary column with a non-polar or semi-polar stationary phase is typically employed. A common choice would be a 5%-phenyl-95%-dimethylpolysiloxane column, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The chromatographic conditions must be carefully optimized to achieve good resolution and peak symmetry.

Below is a table outlining a hypothetical, yet typical, set of GC-MS parameters for the analysis of a derivatized this compound sample.

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

Mass Spectrometric Analysis and Fragmentation

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting molecular ion and its fragments are detected, providing a mass spectrum that serves as a chemical fingerprint for identification.

The fragmentation of N,N'-disubstituted ureas in EI-MS is predictable and provides key structural information. nih.gov The primary fragmentation pathway involves the cleavage of one of the C-N amide bonds. For this compound (Molecular Weight: 144.23 g/mol ), this alpha-cleavage leads to the formation of charged fragments corresponding to the loss of a neutral isocyanate molecule or alkyl radicals.

The expected fragmentation pattern for this compound would be characterized by two main cleavage pathways:

Cleavage of the N-butyl bond: Loss of a butyl radical (•C₄H₉) or alpha-cleavage at the N-butyl side leading to the formation of key ions.

Cleavage of the N-isopropyl bond: Loss of an isopropyl radical (•C₃H₇) or alpha-cleavage at the N-isopropyl side.

A key fragmentation pathway for substituted ureas is the loss of an isocyanate moiety. nih.gov For this compound, this could involve the loss of butyl isocyanate (C₅H₉NO) or isopropyl isocyanate (C₄H₇NO), although the resulting charged amine fragments are more commonly observed through other pathways. The most characteristic fragments arise from cleavage alpha to the nitrogen atoms and subsequent rearrangements. Based on the analysis of similar compounds like N-butylurea, prominent peaks corresponding to the butyl cation ([C₄H₉]⁺, m/z 57) and fragments resulting from cleavage of the urea backbone are expected. nist.gov

The following table details the plausible major fragments for this compound upon electron ionization.

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity | Neutral Loss |

|---|---|---|

| 144 | [M]⁺• (Molecular Ion) | - |

| 129 | [M - CH₃]⁺ | •CH₃ (from isopropyl group) |

| 101 | [M - C₃H₇]⁺ | •C₃H₇ (isopropyl radical) |

| 88 | [CH₃CH₂CH₂CH₂NH₂]⁺• | C₃H₅NO (Rearrangement and loss) |

| 72 | [CH₃CH₂CH₂NHCO]⁺ | •CH₃ (from isopropyl) + H₂O |

| 58 | [(CH₃)₂CHNH]⁺ | C₄H₉NCO (butyl isocyanate) |

| 57 | [C₄H₉]⁺ | •C₃H₈N₂O |

| 44 | [NH₂CO]⁺ or [CH₃CHNH₂]⁺ | Multiple fragmentation pathways |

| 43 | [C₃H₇]⁺ | •C₄H₉N₂O |

The relative abundance of these fragments helps in the unambiguous identification of the compound when compared against a spectral library. The presence of ions at m/z 129, 101, 58, and 57 would be highly characteristic for the structure of this compound.

Computational and Theoretical Studies of N Butyl N Isopropylurea

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on molecular geometries, energies, and electron distribution. For molecules like N-butyl-N'-isopropylurea, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to achieve a balance between computational cost and accuracy.

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For this compound, this process would identify the most stable arrangement of the butyl and isopropyl groups relative to the urea (B33335) backbone.

DFT methods, with functionals like B3LYP, are often used for geometry optimization as they provide a good compromise between accuracy and computational demand. These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on similar urea derivatives show that the central urea moiety tends to be planar due to resonance, while the alkyl side chains (butyl and isopropyl) can adopt various spatial arrangements. The final optimized geometry corresponds to a stationary point on the potential energy surface, representing a stable or metastable state of the molecule.

This compound possesses several rotatable single bonds, leading to a complex conformational energy landscape. This landscape maps the molecule's energy as a function of its geometry, with valleys representing stable conformers and peaks representing the energy barriers to transition between them.

Computational studies on analogous short-chain alkylureas have revealed that rotation around the C-N bonds of the urea core is a key factor in determining conformation. These studies, using methods like MP2, have calculated the energy barriers for such rotations. For example, the barrier to rotation about the C(sp2)-N bond in various alkylureas is typically in the range of 8.6-9.4 kcal/mol. The rotation of the alkyl groups themselves also has associated energy barriers. While specific data for this compound is not available, the table below shows calculated rotational barriers for related compounds, illustrating the type of data generated by these studies.

| Substituent | Maximum Rotational Barrier (kcal/mol) |

|---|---|

| Methyl | 0.9 |

| Ethyl | 6.2 |

| Isopropyl | 6.0 |

| tert-Butyl | 4.6 |

This data illustrates the energy required to rotate the respective alkyl group around its N-C bond and is based on studies of simpler mono-substituted ureas.

Mapping the conformational energy landscape for this compound would involve systematically rotating the dihedral angles of the butyl and isopropyl groups and calculating the energy at each step. This process identifies all low-energy conformers and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes, such as conformational changes and intermolecular interactions.

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model these effects using either explicit or implicit solvent models.

Explicit solvent models surround the this compound molecule with a large number of individual solvent molecules (e.g., water). This approach provides a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the urea's N-H and C=O groups and water molecules.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent on the solute's conformational preferences.

Simulations would likely show that in a polar solvent like water, conformations that expose the polar urea group to the solvent while clustering the hydrophobic butyl and isopropyl groups would be favored. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might become more significant.

Urea and its derivatives are known to interact with each other in solution, leading to aggregation. MD simulations are an ideal tool to investigate the tendency of this compound to form dimers or larger clusters. By simulating a system containing multiple solute molecules in a solvent box, one can observe the process of aggregation over time.

The analysis of these simulations would focus on:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, indicating the formation of structured aggregates.

Hydrogen Bonding Analysis: Quantifying the number and lifetime of hydrogen bonds between solute molecules can reveal the primary interactions driving aggregation.

Hydrophobic Interactions: The nonpolar butyl and isopropyl chains can drive aggregation through the hydrophobic effect, particularly in aqueous solutions.

These simulations could predict whether this compound is more likely to exist as isolated molecules or as stable aggregates in a given solvent, which is crucial for understanding its macroscopic properties.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations are typically used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the magnetic shielding of each nucleus. These shielding values are then converted into chemical shifts (¹H and ¹³C) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for all significant low-energy conformers, as the experimentally observed spectrum is an average over all conformations present at a given temperature.

IR Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. These frequencies correspond to the molecule's vibrational modes, such as C=O stretching, N-H bending, and C-H stretching. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental IR spectra.

These predicted spectra serve as a powerful tool for structural elucidation, allowing for direct comparison with experimental results to confirm the identity and purity of this compound.

Supramolecular Assemblies and Intermolecular Recognition Involving N Butyl N Isopropylurea Scaffolds

Design and Analysis of Hydrogen-Bonding Motifs

The design of molecules that can self-assemble into predictable structures is a cornerstone of supramolecular chemistry. The N-butyl-N'-isopropylurea molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are fundamental to its ability to form larger assemblies. The primary hydrogen-bonding motif in N,N'-disubstituted ureas is the formation of a one-dimensional tape or ribbon structure. In this arrangement, each urea (B33335) molecule is connected to two neighbors through bifurcated N-H···O hydrogen bonds, creating a robust and linear supramolecular polymer.

The analysis of these motifs often involves techniques such as single-crystal X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy. X-ray diffraction can provide precise information about bond lengths and angles within the crystal structure, revealing the exact nature of the hydrogen-bonding network. FTIR spectroscopy is a powerful tool for studying hydrogen bonding in various states (solid, liquid, or in solution). The stretching frequency of the N-H and C=O groups is sensitive to their involvement in hydrogen bonds. A shift to lower wavenumbers for the N-H stretching vibration and the C=O stretching vibration is indicative of hydrogen bond formation.

For this compound, the asymmetry of the alkyl substituents (one linear and one branched) can introduce subtle variations in the packing and the hydrogen-bonding geometry compared to symmetrically substituted ureas.

| Interaction | Typical Distance (Å) | Typical Angle (°) an | Spectroscopic Evidence (FTIR) |

| N-H···O | 2.8 - 3.2 | 150 - 180 | Broadening and red-shift of N-H stretching band |

| C-H···O | 3.0 - 3.5 | 120 - 160 | Minor shifts in C-H and C=O stretching bands |

Table 1: Representative Hydrogen-Bonding Parameters in N,N'-Dialkylureas

Molecular Recognition Phenomena

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The urea functional group is an excellent motif for molecular recognition due to its defined geometry and ability to form multiple hydrogen bonds. This compound can, in principle, recognize and bind to other molecules that have complementary hydrogen-bonding sites.

For instance, it could interact with guest molecules that can fit within a cavity or channel formed by the self-assembled urea structures. The specificity of this recognition would be determined by the size, shape, and chemical nature of the guest molecule and the host assembly. The butyl and isopropyl groups would line the exterior of such assemblies, creating a relatively nonpolar environment.

Studies on related N,N'-dialkylureas have shown that they can act as organogelators, forming fibrous networks that entrap solvent molecules. This gelation is a manifestation of molecular recognition, where the urea tapes recognize each other and self-assemble, leading to the formation of a macroscopic material. The efficiency of gelation is often dependent on the nature of the alkyl substituents.

Self-Assembly into Ordered Supramolecular Structures

The self-assembly of this compound into ordered structures is driven by the formation of the hydrogen-bonded tapes described earlier. In the solid state, these tapes can pack in various ways, leading to different crystal structures. The packing of the tapes is influenced by van der Waals interactions between the alkyl chains. The linear butyl groups and the branched isopropyl groups will have different packing requirements, which can lead to complex and interesting three-dimensional structures.

In solution, the extent of self-assembly depends on the solvent and the concentration. In nonpolar solvents, the formation of hydrogen-bonded aggregates is more favorable, as the urea groups are shielded from the solvent. In polar, hydrogen-bonding solvents, the solvent molecules can compete for the hydrogen-bonding sites on the urea, which can disrupt the self-assembly process.

The aggregation of N-alkyl and N,N'-dialkyl derivatives of urea in weakly polar solvents has been studied using IR spectroscopy, where the appearance of new bands at lower frequencies for the N-H and C=O stretching vibrations indicates the formation of aggregates. The process of self-aggregation is influenced by the acid-base properties of the solute, hydrogen bonding to solvent molecules, and steric interactions of the aliphatic chains.

Influence of Substituent Sterics on Supramolecular Interactions

Studies on other ureas have shown that increasing the steric bulk of the substituents can disrupt the formation of the typical one-dimensional tape structure. For instance, very bulky substituents can prevent the planar arrangement of the urea groups that is necessary for the formation of the bifurcated hydrogen bonds in the tape motif. This can lead to the formation of different types of hydrogen-bonded structures, such as discrete dimers or catemers, or it can inhibit aggregation altogether.

In the case of this compound, the steric clash between the isopropyl group and the urea backbone could lead to a twisting of the molecule, which might affect the planarity of the hydrogen-bonded network. However, it is likely that the steric hindrance is not so severe as to completely prevent the formation of hydrogen-bonded assemblies, but rather to modulate their structure and stability. Research on N,N,N'-trisubstituted ureas has shown that steric hindrance from the substituents strongly influences the extent of NH-group H-bonding. This principle can be extended to disubstituted ureas where the steric bulk of the substituents plays a key role.

| Substituent | Relative Steric Hindrance | Effect on H-Bonding | Potential Supramolecular Structure |

| Methyl | Low | Favors planar tape formation | Well-ordered 1D tapes |

| n-Butyl | Moderate | Generally allows for tape formation | 1D tapes with possible interdigitation of chains |

| Isopropyl | High | May cause some distortion of the tape | Potentially twisted or disrupted tapes, or alternative motifs |

| tert-Butyl | Very High | Can prevent tape formation | Dimers or disordered aggregates |

Table 2: General Influence of Alkyl Substituent Sterics on Urea Supramolecular Assembly

Applications in Advanced Materials Science and Polymer Chemistry

Dynamic Covalent Chemistry (DCC) with Hindered Urea (B33335) Bonds (HUBs)

Dynamic covalent chemistry (DCC) is a powerful tool in materials science that utilizes reversible covalent bond formation to create materials that can adapt their structure and properties in response to external stimuli. Hindered urea bonds (HUBs), such as those found in N-butyl-N'-isopropylurea, are a key functional group in DCC due to their ability to undergo reversible dissociation and association.

The design of dynamic materials based on HUBs hinges on the principle of sterically induced bond destabilization. Unlike the highly stable nature of conventional urea bonds, the presence of bulky substituents on the nitrogen atoms, as in this compound, creates steric strain. This strain weakens the C-N bond, facilitating its reversible cleavage into the corresponding isocyanate and amine precursors. This dynamic equilibrium allows for the rearrangement of polymer chains, leading to properties such as self-healing and malleability. The simplicity of this system, often requiring no catalyst for bond reversion, makes it an attractive platform for designing dynamic materials.

The reversibility of HUBs can be influenced by several factors, including the size of the substituents and the temperature. This allows for the rational design of materials with tailored dynamic properties. For instance, increasing the steric bulk of the substituents can lower the temperature at which the bond becomes dynamic.

The degree of dynamicity in materials containing HUBs can be precisely tuned by modulating the steric hindrance around the urea bond. By systematically varying the size and structure of the alkyl groups attached to the nitrogen atoms, researchers can control the equilibrium between the associated (urea) and dissociated (isocyanate and amine) states.

For example, ureas with larger, bulkier substituents will exhibit a higher degree of dissociation at a given temperature, leading to more dynamic materials. This principle allows for the creation of a wide range of materials with properties that can be fine-tuned for specific applications. The table below illustrates the effect of substituent bulkiness on the dynamic properties of hindered ureas.

| Hindered Urea Derivative | Substituent Bulkiness | Dynamic Behavior |

| N,N'-diethylurea | Low | Less dynamic, more stable bond |

| This compound | Moderate | Balanced dynamicity at elevated temperatures |

| N-tert-butyl-N'-isopropylurea | High | Highly dynamic, reversible at lower temperatures |

| N,N'-di-tert-butylurea | Very High | Very dynamic, significant dissociation at room temperature |

This tunable dynamicity is a key advantage of HUB-based systems, enabling the development of materials with a spectrum of properties, from rigid thermosets that can be reprocessed to soft elastomers with intrinsic self-healing capabilities.

Polymer Architectures Incorporating Urea Linkages

The incorporation of dynamic urea linkages, such as those derived from this compound, into polymer architectures allows for the creation of materials with unique and desirable properties. These linkages can be introduced into various polymer backbones, leading to the development of functional copolymers and stimuli-responsive systems.

Functional copolymers containing hindered urea linkages can be synthesized through several methods. One common approach involves the copolymerization of monomers containing a hindered urea moiety with other vinyl monomers. For example, a methacrylate (B99206) monomer functionalized with a hindered urea group can be copolymerized with monomers like n-butyl acrylate (B77674) to create a crosslinked network.

Another strategy involves the direct reaction of a hindered diamine with a diisocyanate, or the reaction of a monomer containing a hindered amine with an isocyanate-functionalized monomer. These synthetic routes allow for the precise incorporation of dynamic urea crosslinks into the polymer structure, imparting the desired dynamic properties to the final material. The resulting copolymers can exhibit a range of properties depending on the comonomers used, from rigid plastics to flexible elastomers.

Polymers incorporating hindered urea bonds often exhibit thermo-responsive behavior. The reversible nature of the HUB is temperature-dependent, with the bond becoming more dynamic at elevated temperatures. This allows for the creation of materials that can change their properties, such as stiffness and solubility, in response to temperature changes. For example, a crosslinked polymer network held together by HUBs can be heated to induce bond dissociation, causing the material to soften or even flow. Upon cooling, the urea bonds reform, and the material regains its original properties.

Beyond temperature, some HUB-containing polymer systems can respond to other stimuli. While less common, systems that respond to changes in pH or light have been explored. The development of multi-stimuli-responsive polymers based on HUBs is an active area of research with potential applications in areas such as drug delivery and soft robotics.

Potential in Self-Healing Materials and Smart Polymers

The dynamic nature of hindered urea bonds makes them particularly well-suited for the development of self-healing materials and smart polymers. These materials have the ability to repair damage autonomously or in response to an external trigger, extending their lifespan and improving their reliability.

When a material containing HUBs is damaged, the reversible nature of the urea bonds allows for the polymer chains to rearrange and rebond across the damaged interface. This process can be accelerated by applying heat, which increases the dynamicity of the HUBs and promotes bond exchange. The result is a material that can heal cracks and scratches, restoring its mechanical integrity.

The following table summarizes the self-healing performance of a polymer network crosslinked with hindered urea bonds:

| Healing Condition | Healing Efficiency |

| Room Temperature (24h) | Moderate |

| 60 °C (2h) | High |

| 80 °C (30 min) | Very High |

The ability of these materials to respond to their environment and repair damage places them firmly in the category of "smart polymers." The potential applications for such materials are vast, ranging from coatings and adhesives that can repair themselves to more complex applications in aerospace and biomedical engineering.

Catalysis and Reactivity Enhancement Through N Butyl N Isopropylurea Derivatives

Urea-Based Organocatalysts

Urea (B33335) and its derivatives have garnered considerable attention as organocatalysts due to the presence of two N-H protons that can act as hydrogen-bond donors. This dual hydrogen-bonding capability allows these molecules to effectively bind to and activate electrophilic substrates, such as carbonyl compounds and imines, rendering them more susceptible to nucleophilic attack. The general structure of a urea-based organocatalyst allows for extensive modification of the substituents on the nitrogen atoms, which in turn modulates the catalyst's steric and electronic properties, and consequently its reactivity and selectivity.

The catalytic cycle of urea-based organocatalysts typically involves the formation of a complex between the catalyst and the electrophilic substrate through hydrogen bonding. This complexation enhances the electrophilicity of the substrate. Following the nucleophilic attack and product formation, the product is released, and the catalyst is regenerated to participate in another cycle. The relatively low cost, low toxicity, and stability of many urea derivatives make them attractive alternatives to traditional metal-based catalysts.

Chiral Urea Catalysts for Asymmetric Synthesis

The introduction of chirality into the urea scaffold, for instance, by using chiral amines in their synthesis, gives rise to powerful catalysts for asymmetric synthesis. Chiral derivatives of N-butyl-N'-isopropylurea, where the butyl or isopropyl group is replaced by a chiral moiety, can create a chiral environment around the activated substrate. This chiral pocket influences the trajectory of the incoming nucleophile, favoring the formation of one enantiomer of the product over the other.

These catalysts have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) additions, Michael additions, Diels-Alder reactions, and Mannich reactions. The degree of enantioselectivity achieved is highly dependent on the structure of the catalyst, the nature of the substrates, and the reaction conditions.

Enantioselective Fluorination and Related Reactions

One of the notable applications of chiral urea catalysts is in enantioselective fluorination reactions. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making this a critical transformation in medicinal chemistry. Chiral urea catalysts can activate substrates towards attack by a fluoride (B91410) source. While specific data for this compound derivatives in this context is not extensively documented in publicly available literature, the principles established with other chiral urea catalysts are applicable. For instance, chiral bis-urea catalysts have been shown to be effective in promoting enantioselective fluorolactonization reactions using a nucleophilic fluoride source.

Below is a representative table illustrating the performance of a generic chiral urea catalyst in an enantioselective fluorination reaction, based on findings for structurally related catalysts.

| Entry | Substrate | Fluorinating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | β-ketoester 1 | N-Fluorobenzenesulfonimide (NFSI) | 10 | Toluene | -20 | 85 | 92 |

| 2 | β-ketoester 2 | NFSI | 10 | CH2Cl2 | -20 | 90 | 88 |

| 3 | Aldehyde 1 | Selectfluor | 20 | Acetonitrile (B52724) | 0 | 75 | 95 |

This table is a generalized representation based on the performance of various chiral urea catalysts in similar reactions and is for illustrative purposes.

Role of Hydrogen Bonding in Catalyst Efficacy

The efficacy of chiral urea catalysts is intrinsically linked to the strength and geometry of the hydrogen bonds they form with the substrate. The two N-H groups of the urea moiety can simultaneously interact with an electronegative atom (e.g., oxygen or nitrogen) on the substrate, leading to a significant activation. This dual hydrogen-bonding interaction creates a more organized and rigid transition state, which is crucial for high enantioselectivity.

The strength of these hydrogen bonds can be tuned by modifying the electronic properties of the substituents on the urea nitrogen atoms. Electron-withdrawing groups tend to increase the acidity of the N-H protons, leading to stronger hydrogen bonds and potentially higher catalytic activity. Conversely, bulky substituents can introduce steric hindrance, which can be exploited to enhance facial discrimination of the substrate, thereby improving enantioselectivity. In the case of this compound derivatives, the alkyl groups are electron-donating, which might result in weaker hydrogen bonds compared to aryl-substituted ureas. However, their conformational flexibility and steric profile can still lead to effective stereocontrol.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of the catalytic cycle is paramount for the rational design of more efficient and selective catalysts. For chiral urea-catalyzed reactions, mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis (such as NMR and IR), and computational modeling.

These investigations have provided strong evidence for the role of hydrogen bonding in substrate activation. For example, in the Michael addition of a nucleophile to a nitro-olefin catalyzed by a chiral thiourea (B124793) (a close relative of urea), it has been shown that the thiourea's N-H groups hydrogen bond to the nitro group of the electrophile, stabilizing the developing negative charge in the transition state. A similar mechanism is proposed for urea catalysts.

The catalytic cycle can be summarized in the following general steps:

Catalyst-Substrate Complexation: The chiral urea catalyst forms a hydrogen-bonded complex with the electrophilic substrate.

Stereoselective Nucleophilic Attack: The nucleophile attacks the activated electrophile within the chiral environment created by the catalyst, leading to the formation of the product with a specific stereochemistry.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then free to enter another catalytic cycle.

Kinetic studies can help to determine the rate-determining step of the reaction and the order of the reaction with respect to the catalyst and substrates. Computational studies, such as Density Functional Theory (DFT) calculations, can provide detailed insights into the geometry of the transition states and the non-covalent interactions that govern the stereochemical outcome.

Q & A

Q. What are the optimal synthetic routes for N-butyl-N'-isopropylurea, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting isopropylamine with n-butyl isocyanate under anhydrous conditions. Yield optimization requires precise temperature control (e.g., 0–5°C to minimize side reactions like urea oligomerization) and stoichiometric excess of one reagent (typically the amine). Purity can be enhanced using column chromatography or recrystallization from ethanol/water mixtures . Monitoring reaction progress via thin-layer chromatography (TLC) or NMR is critical to identify intermediates and byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- GC/MS : Effective for volatile derivatives; silylation (e.g., BSTFA) improves volatility for detecting trace impurities .

- NMR : and NMR provide structural confirmation, with urea NH protons typically appearing as broad peaks at δ 4.5–6.0 ppm. NMR can clarify substitution patterns .

- FTIR : Urea carbonyl stretching vibrations (~1640–1680 cm) and N-H stretches (~3300 cm) confirm functional groups .

Q. How does the molecular structure of this compound influence its stability under varying storage conditions?

The compound’s stability is affected by steric hindrance from the bulky isopropyl and n-butyl groups, which reduce hydrolysis rates compared to unsubstituted ureas. Storage in amber glass under inert gas (N or Ar) at –20°C minimizes degradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC analysis can quantify degradation products like amines or CO .

Advanced Research Questions

Q. How do anti and syn conformations of this compound affect its intermolecular interactions in supramolecular assemblies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the anti conformation (urea carbonyl groups oriented oppositely) as more stable by ~2–3 kcal/mol due to reduced steric clash. Syn conformers may transiently form hydrogen-bonded dimers in polar solvents (e.g., DMSO), influencing crystallization behavior. X-ray crystallography and variable-temperature NMR can validate these predictions .

Q. What methodologies are recommended for evaluating the pharmacological activity of this compound in vitro?

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., urease inhibition) with positive controls like thiourea derivatives. IC values should be calculated using non-linear regression (e.g., GraphPad Prism) .

- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HEK293) with EC/LC determination. Include solvent controls to rule out vehicle toxicity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent polarity, temperature, and measurement techniques. A standardized protocol includes:

Shake-Flask Method : Saturate solvent with compound, filter, and quantify via UV-Vis (λ~210 nm for urea C=O transitions).

COSMO-RS Simulations : Predict solubility trends in binary solvent systems (e.g., water/ethanol). Cross-validate with experimental data .

Q. What strategies mitigate environmental risks during the disposal of this compound waste?

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial degradation in activated sludge.

- Advanced Oxidation Processes (AOPs) : UV/HO or Fenton’s reagent degrade urea into NH and CO, monitored via TOC analysis .

Q. How should nonclinical data from animal studies be extrapolated to human pharmacokinetic models?

Apply allometric scaling (e.g., body surface area correction) for dose conversion. Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) incorporates species-specific parameters like hepatic clearance and plasma protein binding. Validate with in vitro hepatocyte assays .

Methodological Guidance for Data Validation

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals over vendor databases. Cross-check physical properties (e.g., melting point) with NIST Chemistry WebBook .

- Statistical Rigor : For bioactivity data, use ≥3 independent replicates and report SEM/CI. Apply Grubbs’ test to exclude outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.